2,4-Dinitrophenol

Catalog No.
S581122
CAS No.
51-28-5
M.F
C6H4N2O5
C6H4N2O5
C6H3(OH)(NO2)2
M. Wt
184.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitrophenol

CAS Number

51-28-5

Product Name

2,4-Dinitrophenol

IUPAC Name

2,4-dinitrophenol

Molecular Formula

C6H4N2O5
C6H4N2O5
C6H3(OH)(NO2)2

Molecular Weight

184.11 g/mol

InChI

InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H

InChI Key

UFBJCMHMOXMLKC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 67.1 °F (NTP, 1992)
Soluble in ethanol, ethyl ether, benzene, methanol
Solubility at 15 °C (g/100 g solution): ethyl acetate 15.55; acetone 35.90; chloroform 5.39; pyridine 20.08; carbon tetrachloride 0.423; toluene 6.36
Soluble in aqueous alkaline solutions
In water, 5,600 mg/L at 18 °C; 43,000 mg/L at 100 °C
In water, 2,790 mg/L at 20 °C
Solubility in water, g/l: 6 (poor)

Synonyms

1,3-Dinitro-4-hydroxybenzene; 1-Hydroxy-2,4-dinitrobenzene; 2,4-DNP; 2,4-Dinitrophenol; Aldifen; DNP; Dinitrophenol; Dinofan; Fenoxyl Carbon N; NSC 1532; Nitrophen; Nitrophene; α-Dinitrophenol

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O

Historical Use in Weight Loss Research (1930s)

2,4-Dinitrophenol (DNP) has a brief and tragic history in scientific research, specifically related to weight loss. Initially, researchers observed unintended weight loss in workers accidentally exposed to DNP, leading to its investigation as a potential weight-loss drug in the 1930s []. Studies documented rapid weight loss, but also raised concerns about its safety due to severe side effects, including hyperthermia, cataracts, and even fatalities []. These negative consequences led to DNP being banned for human consumption by the end of the 1930s [].

Current Research Focus: Environmental Concerns

Today, scientific research surrounding DNP has shifted focus entirely away from human applications due to its established dangers. Instead, research efforts primarily address its environmental impact and potential remediation strategies. These studies delve into:

  • Biodegradation: Exploring methods to improve the breakdown of DNP in the environment, considering its low natural biodegradability [].
  • Wastewater treatment: Developing effective techniques to remove DNP from wastewater using advanced oxidation and reduction processes [].
  • Environmental impact: Investigating the potential ecological consequences of DNP contamination in various ecosystems [].

2,4-Dinitrophenol is an organic compound with the chemical formula HOC₆H₃(NO₂)₂. It appears as yellow crystalline solids with a sweet, musty odor and is known for its volatility and solubility in various organic solvents and alkaline solutions. This compound belongs to the dinitrophenols family and is recognized for its historical use in explosives manufacturing, as well as in agriculture as a pesticide and herbicide .

2,4-DNP was once thought to work as a weight-loss drug by uncoupling oxidative phosphorylation in the mitochondria []. This process disrupts the normal ATP production cycle within cells, leading to increased metabolic rate and heat generation (hyperthermia). However, this uncoupling effect also disrupts cellular function and can lead to severe health consequences [].

2,4-Dinitrophenol is a highly toxic compound. Ingestion of even small amounts can cause a variety of severe symptoms, including:

  • Nausea and vomiting
  • Sweating
  • Fever (hyperthermia)
  • Tachycardia (rapid heart rate)
  • Cataracts
  • Seizures
  • Coma
  • Death [, ]

  • Hydrolysis: It can be produced through the hydrolysis of 2,4-dinitrochlorobenzene.
  • Nitration: The compound can also be synthesized via nitration of monochlorobenzene or benzene using nitrogen dioxide and mercurous nitrate .
  • Reactivity with Bases: 2,4-Dinitrophenol reacts vigorously with strong bases such as sodium hydroxide and potassium hydroxide, forming shock-sensitive materials .
  • Explosive Properties: When dry, it is highly explosive and can decompose explosively upon shock or friction, producing toxic nitrogen dioxide fumes .

The synthesis of 2,4-dinitrophenol can be achieved through various methods:

  • Hydrolysis of 2,4-Dinitrochlorobenzene: This method involves the reaction of 2,4-dinitrochlorobenzene with water.
  • Nitration of Benzene: Benzene can be nitrated using a mixture of nitrogen dioxide and mercurous nitrate.
  • Oxidation of 1,3-Dinitrobenzene: This method involves oxidizing 1,3-dinitrobenzene.
  • Nitration of Phenol: Nitrating phenol with nitric acid also yields 2,4-dinitrophenol .

2,4-Dinitrophenol has several applications:

  • Agriculture: Used as a herbicide and pesticide due to its effectiveness against various pests .
  • Explosives: Historically utilized in the production of explosives due to its explosive properties when dry .
  • Chemical Reagent: Employed in laboratories for identifying carbonyl compounds through the formation of colored precipitates with aldehydes and ketones .

Research indicates that 2,4-dinitrophenol interacts significantly with biological systems:

  • Metabolic Effects: It has been shown to elevate basal metabolic rates and alter thyroid function by lowering serum T4 concentrations .
  • Toxicity Studies: Overdose cases have highlighted its potential to cause severe health issues such as organ damage (particularly liver and kidneys), neurological effects, and even death due to hyperthermia .

Several compounds share structural similarities with 2,4-dinitrophenol. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
2-NitrophenolC₆H₅NO₂Less toxic; used in dyes and pharmaceuticals
4-NitrophenolC₆H₅NO₂Similar uses; less explosive than 2,4-dinitrophenol
DinitrobenzeneC₆H₄N₂O₄Used in dye manufacturing; more toxic
TrinitrophenolC₆H₃N₃O₆Highly explosive; used in munitions

Uniqueness of 2,4-Dinitrophenol: Unlike its similar compounds, 2,4-dinitrophenol is particularly notable for its role as a potent uncoupler of oxidative phosphorylation. This unique property makes it a subject of interest not only in chemistry but also in pharmacology and toxicology due to its significant biological effects .

Physical Description

2,4-dinitrophenol appears as solid yellow crystals. Explosive when dry or with less than 15% water. The primary hazard is from blast of an instantaneous explosion and not flying projectiles and fragments. slightly soluble in water and soluble in ether and solutions of sodium or potassium hydroxide.
Liquid
Yellow crystals with a sweet, musty odor; [CHRIS]
CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Pale yellow platelets or leaflets from water
Yellowish to yellow orthorhombic crystals

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

184.01202123 g/mol

Monoisotopic Mass

184.01202123 g/mol

Boiling Point

Sublimes (when carefully heated) (NTP, 1992)
Sublimes

Heavy Atom Count

13

Taste

BITTER TASTE

Vapor Density

6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
6.35 (Air = 1)
Relative vapor density (air = 1): 6.36

Density

1.68 at 68 °F (USCG, 1999) - Denser than water; will sink
1.683 g/cu cm at 24 °C
Relative density (water = 1): 1.68

LogP

1.67
1.67 (LogP)
log Kow = 1.67
1.67 (estimated)

Odor

SWEET, MUSTY ODOR

Decomposition

When heated to decomposition it emits toxic fumes of /nitroxides/.
May explosively decompose on shock, friction, or concussion.

Melting Point

234 to 237 °F (NTP, 1992)
114.8 °C
112 °C

UNII

Q13SKS21MN

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

Former use: Early in the 1930's 2,4-dinitrophenol was highly recommended for the treatment of obesity. During the first 15 months following the introduction of the use, an estimated 100,000 persons took the drug for weight reduction ... . Typical treatment regimen for weight control consisted of one capsule containing 75 mg of 2,4-dinitrophenol or 100 mg of the sodium salt taken 3 times daily after meals (2 to 5 mg/kg/day).

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

2,4-DNP was demonstrated to be an uncoupler of oxidative phosphorylation in an in vitro study. 2,4-DNP prevented phosphorylation without affecting, or with a slight stimulation of, oxidation. During the Krebs cycle, 2,4-DNP uncouples oxidative phosphorylation from electron transport by carrying protons across the inner mitochondrial membrane, thereby dissipating the pH gradient and membrane electrochemical potential and preventing the formation of adenosine triphosphate (ATP). During this uncoupling, electron transport from NADH to oxygen proceeds normally, but the energy produced, which is normally stored in high-energy phosphate bonds in ATP, is released as heat. The small amount of ATP produced directly from glycolysis is not affected. In vitro studies further demonstrated and investigated the ability of 2,4-DNP to uncouple oxidative phosphorylation. 2,4-DNP increased the rate of oxygen uptake and changed the electron microscopic appearance of rat liver mitochondria in vitro from an expanded configuration to a condensed state, with the ultrastructural change occurring in concert with the functional changes of uncoupling. All energy-dependent biochemical processes thus are likely to be affected. Many of the clinical observations of 2,4-DNP toxicity, such as elevated basal metabolic rate or oxygen consumption, elevated respiration and pulse rates, increased perspiration, increased body temperature in humans and animals are related to the uncoupling of oxidative phosphorylation. When heat production exceeds the organism's capacity to dissipate heat, fatal hyperthermia may result
The uncoupling of mitochondrial electron transport from oxidative phosphorylation with resultant decreased production of ATP by 2,4-DNP appears to be related to the cataractogenesis of 2,4-DNP. The lens epithelium is the chief source of available energy for the lens. In most animals, the energy needs are met principally by anaerobic glycolysis, and <30% by oxidative phosphorylation. In incubated bovine lenses, oxygen was not necessary for maintaining sodium levels in the presence of glucose, suggesting anaerobic respiration in the lens. Energy evolved from the breakdown of ATP by Na+/K+-activated ATPase is required for the transport of these cations across the lens epithelium to maintain proper ionic balance. Sodium is actively transported from the lens to the aqueous humor, while potassium is actively transported in the reverse direction. Interference with this active transport mechanism across the lens epithelium can result in increased sodium in the lens, disruption of the ionic balance between the lens and aqueous humor, and subsequent cataract formation. An in vitro study with rabbit lenses also demonstrated that 2,4-DNP does not cause calcium-induced cataracts by interfering with active transport of calcium from the lens, because the energy for calcium transport is derived from anaerobic glycolysis and not oxidative phosphorylation.
Transthyretin (TTR), a homotetrameric thyroxine transport protein found in the plasma and cerebrospinal fluid, circulates normally as a innocuous soluble protein. In some individuals, TTR polymerizes to form insoluble amyloid fibrils. TTR amyloid fibril formation and deposition have been associated with several diseases like familial amyloid polyneuropathy and senile systemic amyloidosis. Inhibition of the fibril formation is considered a potential strategy for the therapeutic intervention. The effect of small water-soluble, hydrophobic ligand 2,4-dinitrophenol (2,4-DNP) on TTR amyloid formation has been tested. 2,4-DNP binds to TTR both at acidic and physiological pH, as shown by the quenching of TTR intrinsic fluorescence. Interestingly, 2,4-DNP not only binds to TTR at acidic pH but also inhibits amyloid fibril formation as shown by the light scattering and Congo red-binding assay. Inhibition of fibril formation by 2,4-DNP appears to be through the stabilization of TTR tetramer upon binding to the protein, which includes active site. These findings may have implications for the development of mechanism based small molecular weight compounds as therapeutic agents for the prevention/inhibition of the amyloid diseases.
Systemic deposition of transthyretin (TTR) amyloid fibrils is always observed in familial amyloidotic polyneuropathy, senile systemic amyloidosis and familial amyloidotic cardiomyopathy patients. Destabilization of the molecule leads to a cascade of events which result in fibril formation. The destabilization of a native protein with consequent conformational changes appears to be a common link in several human amyloid diseases. Intensive research has been directed towards finding small molecules that could work as therapeutic agents for the prevention/inhibition of amyloid diseases through stabilization of the native fold of the potentially amyloidogenic protein. This work provides insight into the structural determinants of the highly stabilizing effects of 2,4-dinitrophenol on wild-type TTR. It is also shown that similar interactions are established between this molecule and two highly amyloidogenic TTR variants: TTR L55P and TTR Y78F. In the three crystal complexes, 2,4-dinitrophenol occupies the two hormone-binding sites of the TTR tetramer. As a result of 2,4-dinitrophenol binding, the two dimers in the TTR tetramer become closer, increasing the stability of the protein. The three-dimensional structures now determined allow a comprehensive description of key interactions between transthyretin and 2,4-dinitrophenol, a small compound that holds promise as a template for the design of a therapeutical drug for amyloid diseases.
For more Mechanism of Action (Complete) data for 2,4-Dinitrophenol (24 total), please visit the HSDB record page.

Vapor Pressure

0.00039 [mmHg]
3.9X10-4 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

51-28-5
1326-82-5

Absorption Distribution and Excretion

2,4-DNP appears to be readily absorbed from the respiratory and gastrointestinal tracts. Some evidence suggests significant absorption through the skin as well. 2,4-DNP is relatively lipophilic with a pKa of 4.09 and therefore is likely to be rapidly absorbed by passive diffusion of the un-ionized form from acidic compartments like the stomach. Another factor favoring the rapid absorption of 2,4-DNP is its small molecular weight (184.1). Molecules with a molecular weight below 600 daltons can permeate cell membranes through aqueous channels regardless of their ionization state.
2,4-DNP appears to be metabolized to less toxic metabolites (primarily aminonitrophenols) that are excreted in the urine. The mechanism of excretion may be passive diffusion, in part, although there is some evidence from one in vitro study of active secretion of 2,4-DNP by the renal organic acid transport process.
It is readily absorbed from skin and through respiratory tract and GI tract.
Studies of blood aqueous barrier & differences of penetrability of 2,4-dinitrophenol into eye from blood in different species ... have shown that dinitrophenol gets into aqueous humor more readily & reaches higher concn in ducks that develop cataracts than ... rabbits that do not. Also, in immature rabbits, in which cataracts can be produced, dinitrophenol entered aqueous humor more readily than in mature rabbits which did not develop cataracts.
For more Absorption, Distribution and Excretion (Complete) data for 2,4-Dinitrophenol (10 total), please visit the HSDB record page.

Metabolism Metabolites

2,4-DNP and two of its metabolites, 2-amino-4-nitrophenol and 4-amino-2-nitrophenol, were monitored in plasma of mice at 0.5, 1, 2, 4, 6, 9, 12, 24, 48, and 96 hours following a single gavage dose of 22.5 mg/kg using a highly specific capillary GC/MS technique. /It was/ concluded that the amount of 2-amino-4-nitrophenol formed was 7.9 times the amount of 4-amino-2-nitrophenol, and that 50% of 2,4-DNP elimination involved direct conversion to these two compounds. Plasma concentrations of these two metabolites reached their highest levels within the first half hour after dosing, indicating rapid metabolism. The results demonstrate that 2-amino-4- nitrophenol is the major circulating metabolite of 2,4-DNP and that 4-amino-2-nitrophenol is also a significant circulating metabolite.
/An/ investigation of the in vitro metabolism of 2,4-DNP by rat liver homogenates found that, under optimal pH and cofactor levels, 81% of the 2,4-DNP was metabolized. 2-Amino-4-nitrophenol accounted for 75%, 4-amino-2-nitrophenol for 23%, and 2,4-diaminophenol for approx 1% of the total amine metabolites produced. Even under suboptimal conditions, 2-amino-4-nitrophenol was the predominant metabolite.
The distribution of enzyme activity was analyzed in subcellular fractions: nucleic, mitochondrial, microsomal, and cytosol. The maximum activity was found in the cytosol, which is the site of other nitroreductases, although nitroreductases can also be located in microsomes. The properties of nitroreductases have been extensively studied for the reduction of p-nitrobenzoic acid. Two separate enzyme systems are involved, one located in the cytosol, and the other in the microsomes. Both forms require the presence of reduced nicotinamide adenine dinucleotides (NADH or NADPH). The cytosolic reducing activity for 2,4-DNP required NADPH, since the activity in both the whole homogenate and in the cytosol was enhanced by adding glucose-6-phosphatase and NADP. The fact that the washed microsomal fraction contained no appreciable activity with 2,4-DNP could be due to the absence of soluble NADPH-generating enzymes, such as a glucose-6-phosphate dehydrogenase. Oxygen partially inhibited the formation of the aminonitrophenols. This inhibition is consistent with a reoxidation of cofactors FADH2 or NADPH in the presence of oxygen. Reduction of (14)C-2,4-DNP to 2-amino-4-nitrophenol and 4-amino-2-nitrophenol by rat liver homogenates was not affected by the addition of p-nitrobenzoic acid, suggesting that different nitroreductases are involved. However, p-nitrophenol, o-nitrophenol, and 2,4-dinitro-6-sec-butylphenol inhibited the reduction of 2,4-DNP. The reduction was competitively inhibited by o-nitrophenol and noncompetitively inhibited by p-nitrophenol and 2,4-dinitro-6-sec-butylphenol. These results indicate separate metabolic pathways for 2,4-DNP and p-nitrobenzoic acid. The competitive inhibition by o-nitrophenol, however, suggests that 2,4-DNP and o-nitrophenol compete for the same active site on the nitroreductase, while the noncompetitive inhibition by the other two nitro compounds suggests binding at different sites on the enzyme. Limited information indicates that 2,4-DNP may also be conjugated to glucuronic acid or sulfate in the liver and then be excreted in the urine.
In urine of /sc/ treated rabbits, dinitrophenol glucuronide, 2-aminonitrophenol & its ether sulfate were found. In vitro, but not in vivo, studies indicated presence of 4-aminonitrophenol. Latter was unstable ... .
For more Metabolism/Metabolites (Complete) data for 2,4-Dinitrophenol (8 total), please visit the HSDB record page.
2,4-DNP can readily enter the body through inhalation and ingestion. It can probably be absorbed through the skin also. Animal studies show that after 2,4-DNP enters the body, the blood can carry it to organs and tissues such as the liver, the kidneys, and the eyes. DNP does not build up in organs and tissues, but it is metabolized via reduction of the nitro groups or broken down to other chemicals. The parent compound and metabolites such as 2-amino-4-nitrophenol, 4-amino-2-nitrophenol and diaminophenol are excreted in the urine. 2,4-DNP is also excreted by mammals, partially unchanged, partially conjugated with glucuronic acid and probably as 2,4-diamenolphenol. (L168, T30)

Associated Chemicals

2,4-Dinitrophenol; 577-71-9
2,3-Dinitrophenol; 66-56-8

Wikipedia

2,4-Dinitrophenol

Drug Warnings

Use of 2,4-dinitrophenol as a human dieting aid has produced some cases of agranulocytosis, neuritis, and functional heart damage. ... /Former use/

Biological Half Life

Mice given 20 mg/kg ip of 2,4-dinitrophenol exhibited a half-life for elimination of 54.0 minutes. Rats given 20 mg/kg ip ... exhibited a half-life of 225.0 minutes. /From table/

Use Classification

Chemical Classes -> Phenols/phenoxy acids
Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 4th degree

Methods of Manufacturing

HYDROLYSIS OF 2,4-DINITRO-1-CHLOROBENZENE WITH SODIUM HYDROXIDE.
(a) By heating phenol with dilute sulfuric acid, cooling the product, and then nitrating, keeping the temperature approximately 50 °C; (b) by nitration with mixed acid with careful temperature control. /Dinitrophenol/
2,4-Dinitrochlorobenzene is hydrolyzed by heating with 6% aqueous sodium hydroxide at 95 - 100 °C for 4 hr. The product is precipitated by addition of acid, filtered off, and washed to remove acid and also a small quantity of the more soluble 2,6-isomer. The yield is 95 %.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Phenol, 2,4-dinitro-: ACTIVE
Commercial product is a mixture of 2,3-, 2,4- and 2,6- isomers. /Dinitrophenol/

Analytic Laboratory Methods

Method: USGS-NWQL O-5130-95; Procedure: high-performance gel permeation chromatography, capillary-column GC/MS; Analyte: 2,4-dinitrophenol; Matrix: soils and sediment; Detection Limit: 34.7 ug/kg.
Method: Standard Methods 6420B; Procedure: gas chromatography; Analyte: 2,4-dinitrophenol; Matrix: water; Detection Limit: 13 ug/L.
Method: Standard Methods 6410B; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4-dinitrophenol; Matrix: municipal and industrial discharges; Detection Limit: 42 ug/L.
Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4-dinitrophenol; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 50 ug/L.
For more Analytic Laboratory Methods (Complete) data for 2,4-Dinitrophenol (26 total), please visit the HSDB record page.

Clinical Laboratory Methods

Quantitation was performed via a capillary gas chromatography/mass spectrometry technique after liquid-liquid extraction of biological specimens spiked with trideuterated 2,4-DNP as the internal standard.
Spectrophotometric analysis of plasma of rats treated, and not treated with dinitrophenol.

Storage Conditions

/Dinitrophenol/ ... should be stored in a cool ventilated place away from area of acute fire hazard and away from powerful oxidizing agents. /Dinitrophenol/

Interactions

2,4-DNP appears to markedly increase the rate of ethanol metabolism in rat liver slices by 100-160% and in rats in vivo by 20-30%. Because 2,4-DNP uncouples mitochondrial electron transport from oxidative phosphorylation, the oxidation of NADH to NAD+ is accelerated in the mitochondria. Reoxidation of NADH rather than the activity of alcohol dehydrogenase is the rate-limiting step in the metabolism of ethanol, and, therefore, the metabolic effect of 2,4-DNP enhances the clearance of ethanol. Because 2,4-DNP is known to augment the rate of respiration and perspiration, .2.7-8.2% of the initial dose of ethanol was also eliminated by expiration and cutaneous evaporation in the rat.
In isolated perfused rat livers, 2,4-DNP caused a depletion of the mitochondrial calcium pool, without altering the extramitochondrial calcium pool. Because 2,4-DNP uncouples oxidative phosphorylation from electron transport by dissipating the electrochemical potential, which provides the energy for the accumulation of calcium in the mitochondrial matrix, only the calcium pool in the mitochondria was affected. 2,4-DNP also caused a rapid increase in NAD, along with a decrease in NADH, a rapid decrease in protein thiol content, but only a slow decrease in nonprotein thiol (e.g., reduced glutathione [GSH]), and an increase in cytoplasmic calcium concentration in isolated rat intestinal cells. This DNP-induced protein thiol loss and/or increase of cytoplasmic calcium concentration induced cell rounding and decreased cell viability. Incubation of salicylate and 2,4-DNP with intestinal cells caused a reduction in the 2,4-DNP-induced increase in cytosolic free calcium concentration by complexation, which facilitated the release of calcium from cells. Salicylate also inhibited DNP-induced cell rounding and increased cell viability in the small intestine.
Salicylate (aspirin), which also uncouples oxidative phosphorylation in mitochondrial preparations (although at much higher concentrations than 2,4-DNP), partially inhibited a protein thiol loss induced by 2,4-DNP, but not nonprotein thiol loss by 2,4-DNP in the small intestine of rats. Although DNP inhibits the absorption of the hydrophilic drug, cefmetazole, incubation of DNP and salicylate removed this inhibitory effect in the small intestine. By preventing the DNP-induced protein thiol loss in the small intestine, salicylate appears to enhance diffusivity of cefmetazole in the small intestines. However, salicylate at very high doses can also increase respiratory rates and produce hyperthermia in humans, and possibly exaggerate these signs in persons acutely exposed to 2,4-DNP.
Pretreatment of rats with haloperidol significantly diminished the hyperpyrexia and lethality of 2,4-DNP by interfering with the uncoupling of oxidative phosphorylation by 2,4-DNP. The protection by haloperidol may have occurred by an indirect action on the mitochondrial membrane.
For more Interactions (Complete) data for 2,4-Dinitrophenol (15 total), please visit the HSDB record page.

Stability Shelf Life

Appear to be stable in acid solution, but are susceptible to decomposition by UV radiation in alkaline solutions. /Dintrophenols/

Dates

Modify: 2023-08-15

The superior adsorption capacity of 2,4-Dinitrophenol under ultrasound-assisted magnetic adsorption system: Modeling and process optimization by central composite design

Ali Azari, Mojtaba Yeganeh, Mitra Gholami, Mehdi Salari
PMID: 34329032   DOI: 10.1016/j.jhazmat.2021.126348

Abstract

2,4-Dinitrophenol (DNP) was listed as a priority pollutant; accordingly, DNP-contaminated effluent must be treated before discharging to the receiving resources. In the present study, the hybrid ultrasound-assisted GO-Fe
O
system was employed to decontaminate DNP solution. Ultrasound irradiation makes the mass transfer of adsorbate improved and Fe
O
enables GO separation from liquid phase under external magnetic field. The as-synthesized GO-Fe
O
composite was characterized by SEM, TEM, XRD, FTIR, BET and VSM. A response surface methodology based central composite design (RSM-CCD) was used to estimate and optimize of various variables on DNP removal percentage. Under optimal conditions (pH: 4.45, adsorbent dose: 0.178 g/L, ultrasound frequency: 40.02 kHz and DNP concentration: 50.10 mg/L, maximum adsorption capacity was calculated to be 425.58 mg/g for the ultrasound system, higher than the simple system 309.40 mg/g, indicating the importance of synergistic effect between the ultrasound waves and the adsorption process. The ultrasound-assisted adsorption system showed the better agreement with the Langmuir isotherm (R
> 0.997), while the results of the stirring system were more consistent with the Freundlich model (R
> 0.991). The experimental results indicated that the pseudo-second-order kinetic model well fitted by experiment data and rate constant was calculated to be 0.000148 min
and 0.000002 min
under ultrasound and silent systems, respectively. The rate of desorption under ultrasound was more favorable and reuse of the adsorbent in both systems after 10th consecutive cycles reduced by about 22%. Thermodynamic calculations also confirmed the endothermicity and spontaneity of both systems. Electrostatic attraction, hydrogen bonding, and π -π interactions played key roles during the adsorption of DNP onto the MGO. In conclusion, the outcomes of this study provide valuable information of the ultrasound-assisted GO-Fe
O
system for practical applications.


Long-term intake of the illegal diet pill DNP reduces lifespan in a captive bird model

Antoine Stier, Pierre Bize, Sylvie Massemin, François Criscuolo
PMID: 33278594   DOI: 10.1016/j.cbpc.2020.108944

Abstract

2,4-Dinitrophenol (DNP), a molecule uncoupling mitochondrial oxidative phosphorylation from oxygen consumption, is illegally used by humans as a diet pill, but is nonetheless investigated as a potential human medicine against 'metabesity'. Due to its proven acute toxicity and the scarceness of long-term studies on DNP administration in vertebrates, we determined the impact of a long-term DNP treatment (~4 mg.kg
.day
, i.e. within the range taken illegally by humans) on body mass, metabolism, ageing and lifespan in a captive bird model, the zebra finch. The chronic absorption of DNP over life (>4 years) led to a mild increase in energy expenditure (ca. +11% compared to control group), without significantly altering the normal slight increase in body mass with age. DNP did not significantly influence the alteration of physical performance, the rise in oxidative damage, or the progressive shortening of telomeres with age. However, DNP-treated individuals had a significantly shorter lifespan (ca. -21% in median lifespan compared to control group), thereby raising potential concerns about DNP use as a diet pill or medicine.


Determination of hazardous concentrations of 2,4-dinitrophenol in freshwater ecosystems based on species sensitivity distributions

Jin Il Kwak, Shin Woong Kim, Lia Kim, Rongxue Cui, Jieun Lee, Dokyung Kim, Yooeun Chae, Youn-Joo An
PMID: 33011648   DOI: 10.1016/j.aquatox.2020.105646

Abstract

2,4-dinitrophenol (2,4-DNP) is a phenolic compound used as a wood preservative or pesticide. The chemical is hazardous to freshwater organisms. Although 2,4-DNP poses ecological risks, only a few of its aquatic environmental risks have been investigated and very limited guidelines for freshwater aquatic ecosystems have been established by governments. This study addresses the paucity of 2,4-DNP toxicity data for freshwater ecosystems and the current lack of highly reliable trigger values for this highly toxic compound. We conducted acute bioassays using 12 species from nine taxonomic groups and chronic assays using five species from four taxonomic groups to improve the quality of the dataset and enable the estimation of protective concentrations based on species sensitivity distributions. The acute and hazardous concentrations of 2,4-DNP in 5% of freshwater aquatic species (HC
) were determined to be 0.91 (0.32-2.65) mg/L and 0.22 (0.11-0.42) mg/L, respectively. To the best of our knowledge, this is the first report of a suggested chronic HC
for 2,4-DNP and it provides the much-needed fundamental data for the risk assessment and management of freshwater ecosystems.


A Comparative Study of the Action of Protonophore Uncouplers and Decoupling Agents as Inducers of Free Respiration in Mitochondria in States 3 and 4: Theoretical and Experimental Approaches

Victor N Samartsev, Alena A Semenova, Mikhail V Dubinin
PMID: 32367259   DOI: 10.1007/s12013-020-00914-5

Abstract

Theoretical and experimental studies have revealed that that in the liver mitochondria an increase in the rate of free respiration in state 3 induced by protonophore uncouplers 2,4-dinitrophenol and сarbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone is equal to or slightly greater than the increase in respiration rate in state 4 induced by these uncouplers. In contrast to these protonophore uncouplers, the decoupler α,ω-tetradecanedioic acid, increasing the rate of respiration in state 4, does not significantly affect the rate of free respiration in state 3. We have proposed quantitative indicators that allow determining the constituent part of the rate of respiration in state 4, associated with the decoupling effect of the uncoupler. Using the example of palmitic acid, we have found out the fundamental possibility of the simultaneous functioning of uncouplers by two mechanisms: as protonophores and as decouplers. The data obtained contradict the delocalized version of Mitchell's chemiosmotic theory, but are in complete agreement with its local version. It can be assumed that the F
F
-ATP synthase and nearby respiratory chain complexes form a local zone of coupled respiration and oxidative ATP synthesis (zones of oxidative phosphorylation). The uncoupler-induced stimulation of mitochondrial free respiration of mitochondria in state 3 is mainly due to the return of protons to the matrix in local zones, where the generation of a proton motive force (Δр) by respiratory chain complexes is associated with various transport processes, but not with ATP synthesis (zones of protonophore uncoupling). In contrast, respiratory stimulation in state 4 by decouplers is realized in local zones of oxidative phosphorylation by switching the respiratory chain complexes to the idle mode of operation in the absence of ATP synthesis.


2,4-Dinitrophenol overdose - Everything old is new again

A Griffiths, N Milne, B Ong, T Watkins
PMID: 33706128   DOI: 10.1016/j.jflm.2021.102148

Abstract

A complete case example of a fatal 2,4-dinitrophenol (DNP) overdose involving a 23-year-old male is described. Included are details of not only the patient's presentation symptoms and treatment, but also the subsequent findings of the coronial investigation process including the autopsy, post-mortem computed tomography (PMCT) scanning and toxicological analysis and results. The patient presented with elevated temperature, heart rate and blood pressure. Multiple treatments were conducted to counteract these symptoms, however the patient died approximately 1.5 hours after hospital admission and some 4.5 hours after the DNP was initially consumed. Autopsy revealed the presence of cardiovascular disease that was contributory to death and post-mortem computed tomography showed evidence of decompositional intravascular gas in the neck, head, face, lower abdomen, heart and hepatic systems. Toxicological analysis was completed by protein precipitation with methanol and subsequent instrumental analysis by LC/MS/MS in negative ion mode. The antemortem blood specimen showed the presence of tadalafil, two anabolic steroids and a DNP concentration of 110 mg/kg which is consistent with other reported DNP fatalities. Despite the small amount of time between the antemortem specimen collection and death, the DNP concentration identified in the femoral blood post-mortem specimen was comparably low (5.5 mg/kg). DNP concentrations also reduced during an extended period of specimen storage prior to analysis indicating some instability in biological specimens even when refrigerated or frozen. DNP was found to be distributed primarily in the aqueous tissues (blood, vitreous, bile) rather than solid matrices (liver, kidney, muscle).


A universal dual mechanism immunotherapy for the treatment of influenza virus infections

Xin Liu, Boning Zhang, Yingcai Wang, Hanan S Haymour, Fenghua Zhang, Le-Cun Xu, Madduri Srinivasarao, Philip S Low
PMID: 33154358   DOI: 10.1038/s41467-020-19386-5

Abstract

Seasonal influenza epidemics lead to 3-5 million severe infections and 290,000-650,000 annual global deaths. With deaths from the 1918 influenza pandemic estimated at >50,000,000 and future pandemics anticipated, the need for a potent influenza treatment is critical. In this study, we design and synthesize a bifunctional small molecule by conjugating the neuraminidase inhibitor, zanamivir, with the highly immunogenic hapten, dinitrophenyl (DNP), which specifically targets the surface of free virus and viral-infected cells. We show that this leads to simultaneous inhibition of virus release, and immune-mediated elimination of both free virus and virus-infected cells. Intranasal or intraperitoneal administration of a single dose of drug to mice infected with 100x MLD
virus is shown to eradicate advanced infections from representative strains of both influenza A and B viruses. Since treatments of severe infections remain effective up to three days post lethal inoculation, our approach may successfully treat infections refractory to current therapies.


Amperometric Cytosensor for Studying Mitochondrial Interferences Induced by Plasticizers Bisphenol B and Bisphenol A

Roberto Dragone, Gerardo Grasso, Chiara Frazzoli
PMID: 33171786   DOI: 10.3390/molecules25215185

Abstract

The widespread presence of plasticizers Bisphenol B (BPB) and Bisphenol A (BPA) in food contact materials, medical equipment, and common household products is a toxicological risk factor for health due to internal exposure after environmental dietary exposure. This work describes the use of an amperometric cytosensor (i.e., a whole cell-based amperometric biosensoristic device) for studying mitochondrial interferences of BPA and BPB (5-100 µg/mL) in the yeast
model following long-term (24 h) exposure (acute toxicity). Percentage interference (%ρ) on yeast aerobic mitochondrial catabolism was calculated after comparison of aerobic respiration of exposed and control
cell suspensions. Results suggested the hypothesis of a dose-dependent co-action of two mechanisms, namely uncoupling of oxidative phosphorylation and oxidative stress. These mechanisms respectively matched with opposite effects of hyperstimulation and inhibition of cellular respiration. While uncoupling of oxidative phosphorylation and oxidative stress have been previously described as separate effects from in vitro BPA exposure using other biochemical endpoints and biological systems, effects of BPB on cellular aerobic respiration are here reported for the first time. Results highlighted a similar hyperstimulation effect after exposure to 5 µg/mL BPA and BPB. About a 2-fold higher cellular respiration inhibition potency was observed after exposures to 15, 30, and 100 µg/mL BPB compared to BPA. 2,4-Dinitrophenol (2,4-DNP) was used as model uncoupling agent. A time-dependent mechanism of mitochondrial interference was also highlighted.


Mitochondria exert age-divergent effects on recovery from spinal cord injury

Andrew N Stewart, Katelyn E McFarlane, Hemendra J Vekaria, William M Bailey, Stacey A Slone, Lauren A Tranthem, Bei Zhang, Samir P Patel, Patrick G Sullivan, John C Gensel
PMID: 33422552   DOI: 10.1016/j.expneurol.2021.113597

Abstract

The extent that age-dependent mitochondrial dysfunction drives neurodegeneration is not well understood. This study tested the hypothesis that mitochondria contribute to spinal cord injury (SCI)-induced neurodegeneration in an age-dependent manner by using 2,4-dinitrophenol (DNP) to uncouple electron transport, thereby increasing cellular respiration and reducing reactive oxygen species (ROS) production. We directly compared the effects of graded DNP doses in 4- and 14-month-old (MO) SCI-mice and found DNP to have increased efficacy in mitochondria isolated from 14-MO animals. In vivo, all DNP doses significantly exacerbated 4-MO SCI neurodegeneration coincident with worsened recovery. In contrast, low DNP doses (1.0-mg/kg/day) improved tissue sparing, reduced ROS-associated 3-nitrotyrosine (3-NT) accumulation, and improved anatomical and functional recovery in 14-MO SCI-mice. By directly comparing the effects of DNP between ages we demonstrate that mitochondrial contributions to neurodegeneration diverge with age after SCI. Collectively, our data indicate an essential role of mitochondria in age-associated neurodegeneration.


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